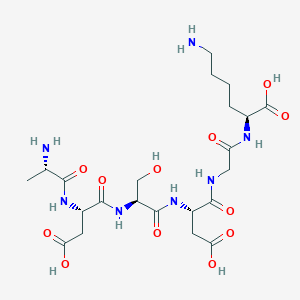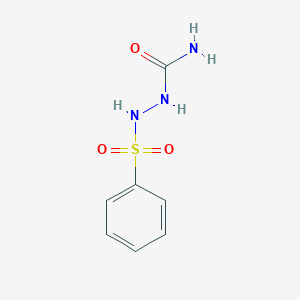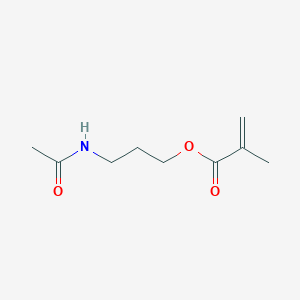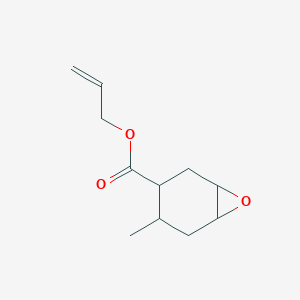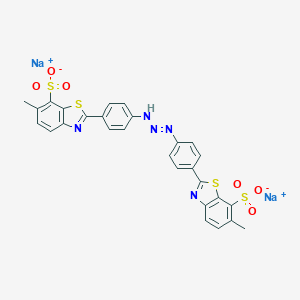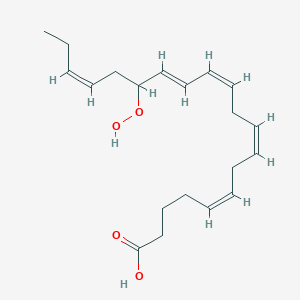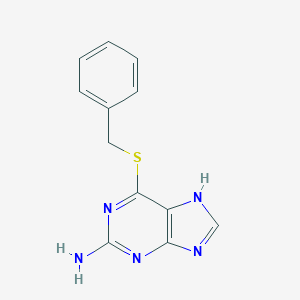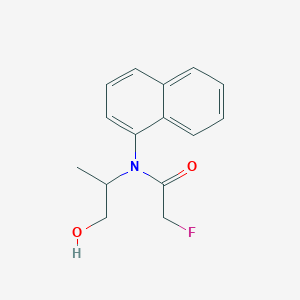
2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide is a chemical compound with the molecular formula C15H16FNO2 and a molecular weight of 261.29 g/mol . This compound is characterized by the presence of a fluoro group, a hydroxy group, and a naphthyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide typically involves the reaction of 2-fluoroacetamide with 1-naphthylamine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-Fluoro-N-(2-oxo-1-methylethyl)-N-1-naphthylacetamide.
Reduction: Formation of N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The hydroxy group can participate in hydrogen bonding, while the naphthyl group provides hydrophobic interactions. These combined interactions contribute to the compound’s biological activity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-methylbenzamide
- 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-(4-methylphenyl)acetamide
- 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-(3-methoxyprop-1-ynyl)acetamide
Uniqueness
2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide is unique due to the presence of the naphthyl group, which imparts distinct hydrophobic properties and enhances its interaction with biological targets. This makes it a valuable compound for research in various fields .
Properties
CAS No. |
10016-12-3 |
|---|---|
Molecular Formula |
C15H16FNO2 |
Molecular Weight |
261.29 g/mol |
IUPAC Name |
2-fluoro-N-(1-hydroxypropan-2-yl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C15H16FNO2/c1-11(10-18)17(15(19)9-16)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,11,18H,9-10H2,1H3 |
InChI Key |
LGFOVPIHNNPMNF-UHFFFAOYSA-N |
SMILES |
CC(CO)N(C1=CC=CC2=CC=CC=C21)C(=O)CF |
Canonical SMILES |
CC(CO)N(C1=CC=CC2=CC=CC=C21)C(=O)CF |
Synonyms |
2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-(1-naphtyl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



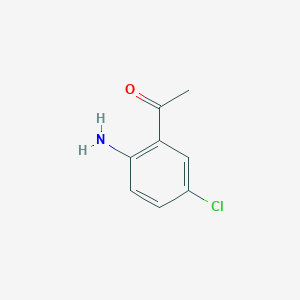
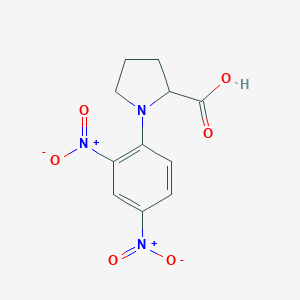

![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)
